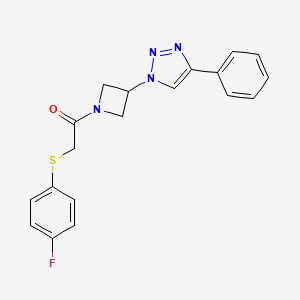

2-((4-fluorophenyl)thio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone

Descripción

The compound 2-((4-fluorophenyl)thio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone (CAS: 2034291-32-0, molecular formula: C₁₉H₁₇FN₄O, molecular weight: 336.36 g/mol) features a unique structural architecture . Its core consists of:

- A 4-fluorophenylthio group attached to a ketone (ethanone).

- An azetidine (four-membered saturated heterocyclic ring) substituted at the 3-position with a 4-phenyl-1H-1,2,3-triazole moiety.

Propiedades

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4OS/c20-15-6-8-17(9-7-15)26-13-19(25)23-10-16(11-23)24-12-18(21-22-24)14-4-2-1-3-5-14/h1-9,12,16H,10-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQQVOIKSUWMQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CSC2=CC=C(C=C2)F)N3C=C(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features a triazole ring, which is known for its biological activity, particularly in pharmaceuticals. The presence of the 4-fluorophenyl thio group enhances its lipophilicity, potentially improving its bioavailability.

Antiviral Activity

Recent studies have indicated that compounds similar to 2-((4-fluorophenyl)thio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone exhibit significant antiviral properties. For instance:

- Mechanism of Action : Research suggests that these compounds may inhibit viral replication by interfering with specific enzymatic activities or viral entry mechanisms into host cells .

- Case Studies : In vitro assays have demonstrated that derivatives of this compound can up-regulate defensive enzymes in plant systems, suggesting potential applications in agricultural virology as well .

Antibacterial Activity

The antibacterial properties of compounds containing triazole and thioether groups have been extensively studied:

- Broad-Spectrum Activity : Studies have shown that related compounds can inhibit both Gram-positive and Gram-negative bacteria. For example, derivatives were tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results .

- Mechanism of Action : The antibacterial efficacy is believed to stem from the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Antiviral Activity | Antibacterial Activity |

|---|---|---|---|

| Compound A | Structure A | Moderate | High |

| Compound B | Structure B | High | Moderate |

| This compound | Target Compound | High | High |

Análisis De Reacciones Químicas

Oxidation of the Thioether Group

The thioether (–S–) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions .

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Thioether → Sulfoxide | H₂O₂, mCPBA, RT to 40°C | Mono-oxidized sulfoxide derivative |

| Thioether → Sulfone | Excess H₂O₂, 60–80°C | Di-oxidized sulfone derivative |

Key Findings :

-

Oxidation selectivity depends on reagent stoichiometry and temperature .

-

Sulfone formation is favored under prolonged heating with excess oxidant .

Reduction of the Ketone Moiety

The ethanone carbonyl group can be reduced to a secondary alcohol using hydride-based reagents .

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Ketone → Alcohol | NaBH₄ (THF, 0°C) | 2-((4-Fluorophenyl)thio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanol |

| LiAlH₄ (Et₂O, reflux) | Same as above (higher yield) |

Key Findings :

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient 4-fluorophenyl group participates in SₙAr reactions with amines or thiols .

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Fluorine → Amine | Piperazine, Pd(PPh₃)₄, K₂CO₃, 80°C | Amine-substituted phenyl derivative |

| Fluorine → Thiol | Benzyl mercaptan, DMF, 100°C | Thioether-substituted phenyl derivative |

Key Findings :

-

Palladium catalysts enhance reaction rates and selectivity .

-

Steric hindrance from the azetidinyl-triazole group may reduce substitution efficiency .

Triazole Ring Functionalization

The 1,2,3-triazole ring participates in cycloaddition and alkylation reactions .

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Triazole → Fused heterocycle | Ethylene oxide, Cu(I) catalyst | Triazolo-oxazine derivative |

| N-Alkylation | CH₃I, K₂CO₃, DMF | Methylated triazole derivative |

Key Findings :

-

Copper-catalyzed cycloadditions yield stable fused heterocycles .

-

Alkylation occurs preferentially at the triazole N1 position .

Azetidinyl Ring Reactivity

The strained azetidinyl ring undergoes ring-opening under acidic or nucleophilic conditions.

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Ring-opening (acidic) | HCl (conc.), RT | Linear amine hydrochloride salt |

| Ring-opening (nucleophilic) | EtNH₂, EtOH, reflux | Ethylamine-substituted derivative |

Key Findings :

-

Ring-opening is irreversible and highly exothermic.

-

Products retain the triazole moiety intact.

Mechanistic Insights

Comparación Con Compuestos Similares

Structural Analogues and Key Differences

The following compounds share partial structural motifs with the target molecule but differ in core heterocycles, substituents, or functional groups:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Molecular Weight : The target compound (336.36 g/mol) is smaller than benzothiazole-piperazine analogs (e.g., 593.17 g/mol for 5i), which may improve bioavailability .

- Lipophilicity : The 4-fluorophenylthio group likely increases lipophilicity compared to nitro- or methoxy-substituted analogs (e.g., and ) .

Structural Characterization

- X-ray Diffraction : Compounds like those in were analyzed using single-crystal X-ray diffraction and DFT calculations, confirming geometries and electronic environments .

- NMR and Mass Spectrometry : Most analogs (e.g., and ) were characterized via ¹H/¹³C NMR and EI-MS, with data consistent with reported structures .

Q & A

Q. What are optimized synthetic routes for preparing this compound, and how can reaction efficiency be improved?

- Methodological Answer : The synthesis of this compound involves two critical steps: (1) formation of the azetidine-triazole moiety and (2) introduction of the 4-fluorophenylthio group. For the triazole-azetidine core, copper(I)-catalyzed 1,3-dipolar cycloaddition (CuAAC) between an alkyne-functionalized azetidine and an azide (e.g., phenyl azide) is recommended . This method ensures regioselective 1,4-triazole formation. For the thioether linkage, nucleophilic substitution of a bromo- or tosyl-azetidine intermediate with 4-fluorothiophenol under basic conditions (e.g., K₂CO₃ in DMF) is effective . Optimization Tips :

- Use PEG-400 as a green solvent to enhance reaction homogeneity and reduce side products .

- Employ Bleaching Earth Clay (pH 12.5) as a cost-effective, heterogenous catalyst for thioether formation, achieving >90% yield at 70–80°C .

- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and purify via recrystallization in aqueous acetic acid .

Q. How can spectroscopic techniques (IR, NMR) confirm the compound’s structural integrity?

- Methodological Answer :

- IR Spectroscopy : Key absorption bands include:

- C=O stretch : ~1680–1720 cm⁻¹ (ethanone carbonyl) .

- C-S stretch : ~650–750 cm⁻¹ (thioether linkage) .

- Triazole C-N stretch : ~1500–1550 cm⁻¹ .

- ¹H NMR : Critical signals are:

- Azetidine protons : δ 3.5–4.5 ppm (N-CH₂ groups) .

- Triazole proton : δ 8.1–8.3 ppm (singlet, 1H) .

- 4-Fluorophenyl protons : δ 7.0–7.4 ppm (doublet, J = 8–9 Hz, aromatic H) .

- ¹³C NMR : Confirm the ethanone carbonyl at δ 195–205 ppm .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

- Methodological Answer : Challenges :

- Disorder in the azetidine-triazole moiety : Flexible azetidine rings often adopt multiple conformations, complicating refinement .

- Weak diffraction due to crystal twinning : Common in compounds with planar aromatic groups (e.g., phenyltriazole) .

Solutions : - Use SHELXL for refinement: Implement restraints for bond lengths/angles in disordered regions and apply TWIN/BASF commands for twinned data .

- Optimize crystal growth via slow evaporation in a 1:1 chloroform/methanol mixture to enhance crystal quality .

- Validate the model using WinGX/ORTEP for visualization and geometry analysis (e.g., Hirshfeld surfaces to assess packing interactions) .

Q. How can regioselectivity in triazole formation be controlled during synthesis?

- Methodological Answer : Regioselectivity in 1,2,3-triazole synthesis is governed by the catalyst:

- Copper(I) Catalysis (CuAAC) : Ensures exclusive 1,4-regioselectivity via a stepwise mechanism . Example conditions: CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%) in t-BuOH/H₂O (1:1) at 25°C .

- Ruthenium Catalysis : Produces 1,5-regioisomers but is not applicable here due to the compound’s 1,4-substitution .

Validation : Use NOESY NMR to confirm spatial proximity between azetidine-CH₂ and triazole protons, ruling out 1,5-isomer contamination .

Q. How should contradictory spectral or bioactivity data be analyzed?

- Methodological Answer : Common Sources of Contradiction :

- Impurities : Residual solvents (e.g., PEG-400) or unreacted intermediates may skew bioassay results .

- Degradation : The thioether group is prone to oxidation; store the compound under argon at –20°C and confirm purity via HPLC (C18 column, acetonitrile/water gradient) before assays .

Analytical Workflow :

LC-MS : Identify degradation products (e.g., sulfoxide/sulfone derivatives of the thioether group) .

DSC/TGA : Assess thermal stability (decomposition onset >200°C indicates suitability for high-temperature assays) .

Control Experiments : Compare bioactivity of synthesized compound with a commercial reference (e.g., TargetMol T64858) to isolate experimental artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.